molecular formula C24H21NO6 B11155336 3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11155336
M. Wt: 419.4 g/mol
InChI Key: JYHOFYWMMUTKES-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that combines the structural features of benzoxazole and trimethoxybenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzoate group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is unique due to its combination of benzoxazole and trimethoxybenzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H21N1O5
  • Molecular Weight : 357.39 g/mol
  • IUPAC Name : this compound

This compound features a benzoxazole ring system which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar functional groups have shown considerable activity against various human cancer cell lines. One study reported that a related compound demonstrated half-maximal inhibitory concentration (IC50) values ranging from 1.2 to 2.4 nM against three human cancer cell lines, suggesting potent anticancer activity comparable to doxorubicin .

The mechanism through which this compound exerts its biological effects is thought to involve the inhibition of histone deacetylases (HDACs). Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, thereby affecting gene expression and promoting apoptosis in cancer cells .

Table: Summary of Biological Activities

Activity IC50 Value Reference
Anticancer (various lines)1.2 - 2.4 nM
Histone Deacetylase InhibitionIC50 = 9.4 μM

Case Study: Anticancer Screening

A screening assay was conducted on a series of benzoxazole derivatives including the target compound. The results indicated that compounds with similar structural motifs exhibited strong antiproliferative effects on cancer cells. The study utilized both in vitro assays and molecular docking simulations to predict binding affinities and elucidate potential pathways affected by these compounds .

Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

(3-benzyl-1,2-benzoxazol-6-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C24H21NO6/c1-27-21-12-16(13-22(28-2)23(21)29-3)24(26)30-17-9-10-18-19(25-31-20(18)14-17)11-15-7-5-4-6-8-15/h4-10,12-14H,11H2,1-3H3

InChI Key

JYHOFYWMMUTKES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4

Origin of Product

United States

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